

Preclinical Profile of HTH-02-006: A NUAK2 Kinase Inhibitor

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Compound of Interest

Compound Name: HTH-02-006

Cat. No.: B15621517

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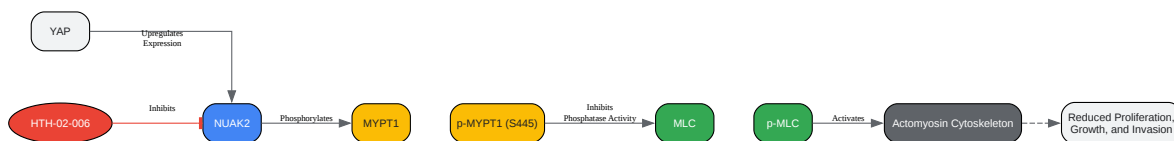
This technical guide provides a comprehensive overview of the preclinical data available for **HTH-02-006**, a potent inhibitor of NUAK Family Kinase 2 (NUAK2). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

HTH-02-006 is a reversible, small-molecule inhibitor targeting NUAK kinases, with a higher selectivity for NUAK2.^{[1][2]} It is a derivative of the prototype NUAK inhibitor, WZ4003.^{[1][2]} The primary mechanism of action of **HTH-02-006** involves the inhibition of NUAK2 kinase activity, a key component of the Hippo-YAP signaling pathway, which is frequently dysregulated in various cancers.^[3] Inhibition of NUAK2 by **HTH-02-006** leads to a reduction in the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).^{[4][5]} This, in turn, decreases the phosphorylation of the Myosin Light Chain (MLC), impacting the actomyosin cytoskeleton and suppressing cancer cell proliferation, growth, and invasion.^{[4][6]}

Signaling Pathway

The diagram below illustrates the signaling cascade targeted by **HTH-02-006**.



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HTH-02-006 inhibits NUA2, preventing MYPT1 phosphorylation and downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for **HTH-02-006**.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Assay Type |
|--------|-----------|---|
| NUAK2 | 126 | Radioactive (32P-ATP or 33P-ATP) filter-binding assay[3][4][5][6][7][8] |
| NUAK1 | 8 | Radioactive (33P-ATP) filter-binding assay[3][5][6][7] |

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Spheroids

| Cell Line | Cancer Type | IC50 (μM) | Assay Duration |
|-----------|-----------------|-----------|-----------------|
| LAPC-4 | Prostate Cancer | 4.65 | 9 days[3][4][6] |
| 22RV1 | Prostate Cancer | 5.22 | 9 days[3][4][6] |
| HMVP2 | Prostate Cancer | 5.72 | 9 days[3][4][6] |

Table 3: In Vivo Efficacy in Mouse Models

| Model | Treatment | Key Findings | Reference |
|---|---|--|-----------|
| TetO-YAP S127A Transgenic Mice (YAP-induced hepatomegaly) | 10 mg/kg, i.p., twice daily for 14 days | Significantly suppressed hepatomegaly (reduced liver/body weight ratio), decreased number of proliferating hepatocytes (Ki67-positive cells), and dramatically reduced phosphorylation of MYPT1 at S445 in liver tissues.[4][8][9] | [4][8][9] |
| HMVP2 Prostate Cancer Allograft (FVB mice) | 10 mg/kg, i.p., twice daily for 20 days | Significantly inhibited tumor growth.[4][8] | [4][8] |
| HuCCT-1 Xenograft (Nude mice) | 10 mg/kg for 30 days | Significantly attenuated tumor growth rates.[9] | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of **HTH-02-006**.

In Vitro NUA2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of **HTH-02-006** on NUA2 kinase activity.

Materials:

- Recombinant active NUA2 enzyme
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM $MgCl_2$, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Substrate: Sakamototide or CHKtide[3]
- $[\gamma\text{-}^{32}P]ATP$ or $[\gamma\text{-}^{33}P]ATP$
- **HTH-02-006** (various concentrations)
- P81 phosphocellulose paper
- 50 mM orthophosphoric acid
- Scintillation counter

Procedure:

- A reaction mixture is prepared containing Kinase Assay Buffer, recombinant NUA2, and the substrate peptide.[3]
- Varying concentrations of **HTH-02-006** are added to the reaction mixture and incubated.[3]
- The kinase reaction is initiated by the addition of $[\gamma\text{-}^{32}P]ATP$ or $[\gamma\text{-}^{33}P]ATP$.
- The reaction is stopped by spotting a portion of the mixture onto P81 phosphocellulose paper.[3]
- The paper is washed with 50 mM orthophosphoric acid to remove unincorporated ATP.[3]

- The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a scintillation counter.[3]
- The percentage of kinase inhibition for each compound concentration is calculated to determine the IC50 value.[3]

Western Blot for Phospho-MYPT1 (S445)

This assay validates the target engagement of **HTH-02-006** in a cellular context by measuring the phosphorylation of the direct downstream substrate of NUA2.

Materials:

- YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)[4]
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti- β -actin)[3]
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cells are treated with varying concentrations of **HTH-02-006** for a specified duration.
- Cells are lysed, and protein concentration is determined.
- Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies.
- After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
- The protein bands are visualized using a chemiluminescent substrate.

- Band intensities for phospho-MYPT1 and total MYPT1 are quantified, and the ratio of phospho- to total MYPT1 is calculated to determine the extent of target inhibition.[3]

Cell Proliferation and Spheroid Growth Assays

These assays assess the functional consequences of NUA2 inhibition on cancer cell viability and growth in 2D and 3D models.

Cell Proliferation (Crystal Violet Assay):

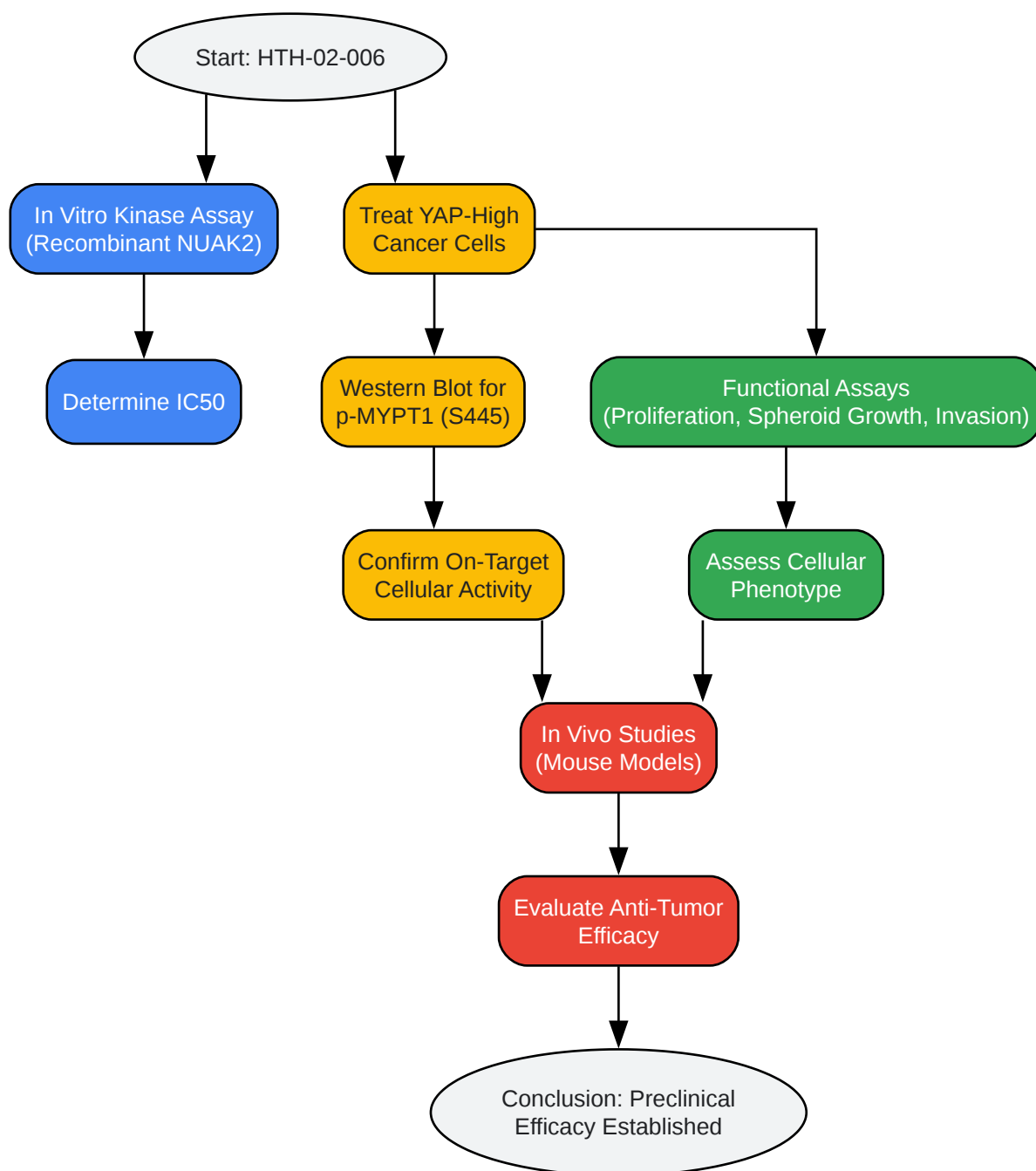
- Cells are seeded in a multi-well plate and treated with a dose range of **HTH-02-006**. [3]
- After a defined period (e.g., 5 days), the cells are fixed (e.g., with 4% paraformaldehyde). [3]
- Fixed cells are stained with crystal violet solution. [3]
- Excess stain is washed away, and the bound dye is solubilized.
- The absorbance is read on a plate reader to quantify cell viability.

3D Spheroid Growth Assay:

- Cancer cell spheroids are generated.
- Spheroids are treated with varying concentrations of **HTH-02-006** over several days (e.g., 9 days). [4]
- The growth of the spheroids is monitored, and the IC50 values for growth inhibition are determined. [4]

Workflow for Target Validation and Cellular Effects

The following diagram outlines a typical workflow for validating the target engagement and cellular effects of **HTH-02-006**.



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Workflow for validating **HTH-02-006** target engagement and cellular effects.

Conclusion

The preclinical data for **HTH-02-006** demonstrate its potential as a therapeutic agent for cancers characterized by high YAP activity, such as certain liver and prostate cancers.[4] It effectively inhibits its target, NUAK2, leading to the suppression of downstream signaling

pathways and resulting in anti-proliferative and anti-tumor effects in both in vitro and in vivo models. The experimental protocols outlined in this guide provide a framework for the further investigation and development of **HTH-02-006** and other NUA2 inhibitors.

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